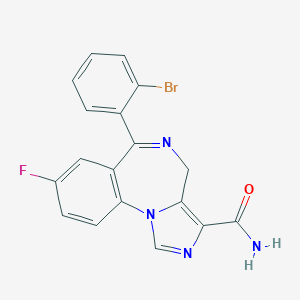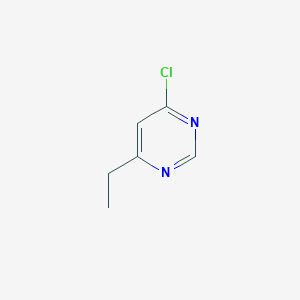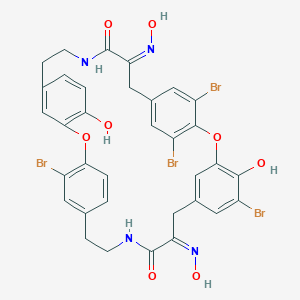
Bastadin 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bastadin 9 is a natural product that has been isolated from the marine sponge, Ianthella basta. It belongs to the class of bastadins, which are known for their diverse biological activities. Bastadin 9 has been found to exhibit potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of Bastadin 9 is not fully understood. However, it has been proposed that Bastadin 9 exerts its cytotoxic effects by inhibiting the activity of tubulin, a protein that is involved in cell division. Bastadin 9 has been shown to bind to the colchicine-binding site on tubulin, which leads to the disruption of microtubule formation and ultimately causes cell death.
Biochemische Und Physiologische Effekte
Bastadin 9 has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. In addition, Bastadin 9 has been found to exhibit anti-inflammatory and antioxidant activities. These findings suggest that Bastadin 9 may have potential therapeutic applications beyond cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Bastadin 9 has several advantages for lab experiments. It exhibits potent cytotoxicity against cancer cell lines, making it a valuable tool for studying cancer biology and developing anticancer drugs. In addition, Bastadin 9 has been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential therapeutic applications beyond cancer treatment.
However, there are also limitations to using Bastadin 9 in lab experiments. It is a complex molecule that is difficult to synthesize, which limits its availability for research purposes. In addition, the mechanism of action of Bastadin 9 is not fully understood, which makes it challenging to study its effects on biological systems.
Zukünftige Richtungen
There are several future directions for research on Bastadin 9. One area of focus could be the development of more efficient synthetic methods for the production of Bastadin 9. This would increase the availability of Bastadin 9 for research purposes and facilitate its potential development as an anticancer drug.
Another area of focus could be the elucidation of the mechanism of action of Bastadin 9. This would provide a better understanding of how Bastadin 9 exerts its cytotoxic effects and could lead to the development of more effective anticancer drugs.
Finally, the potential therapeutic applications of Bastadin 9 beyond cancer treatment should also be explored. Its anti-inflammatory and antioxidant activities suggest that it may have potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
Bastadin 9 is a promising natural product that exhibits potent cytotoxicity against various cancer cell lines. Its potential as an anticancer drug has been extensively studied, and it has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. However, further research is required to fully understand the mechanism of action of Bastadin 9 and to explore its potential therapeutic applications beyond cancer treatment.
Synthesemethoden
Bastadin 9 is a complex molecule that is difficult to synthesize. The natural source of Bastadin 9, Ianthella basta, is a slow-growing marine sponge that is found in the deep waters of the Caribbean Sea. Therefore, the isolation of Bastadin 9 from this source is not a feasible option for large-scale production. Several synthetic approaches have been developed for the synthesis of Bastadin 9, including total synthesis and semi-synthesis. However, these methods are still in the developmental stages, and further optimization is required for their practical application.
Wissenschaftliche Forschungsanwendungen
Bastadin 9 has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. In addition, Bastadin 9 has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. These findings suggest that Bastadin 9 has the potential to be developed into a novel anticancer drug.
Eigenschaften
CAS-Nummer |
127687-07-4 |
|---|---|
Produktname |
Bastadin 9 |
Molekularformel |
C34H28Br4N4O8 |
Molekulargewicht |
940.2 g/mol |
IUPAC-Name |
(12Z,25Z)-16,21,32,36-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-33(45)25(41-47)13-19-11-23(37)32(24(38)12-19)50-30-16-20(10-22(36)31(30)44)14-26(42-48)34(46)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,46)(H,40,45)/b41-25-,42-26- |
InChI-Schlüssel |
IHQGNSPVGIMQBJ-ZHEAWEGVSA-N |
Isomerische SMILES |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
Kanonische SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)Br)O)Br |
Synonyme |
bastadin 9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



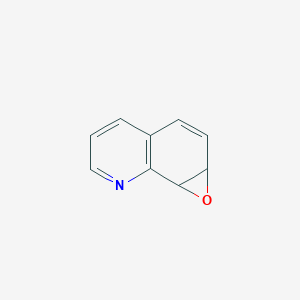
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)

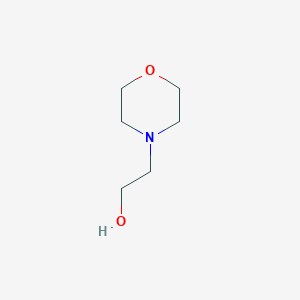
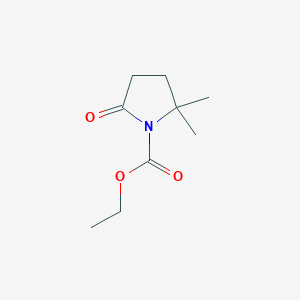
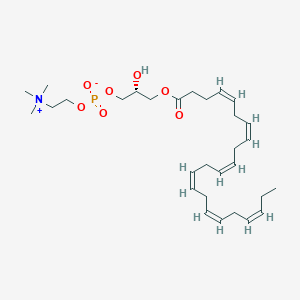
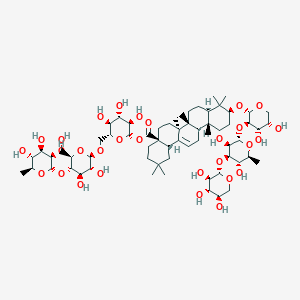
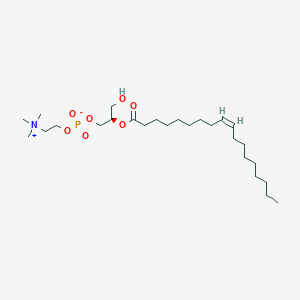
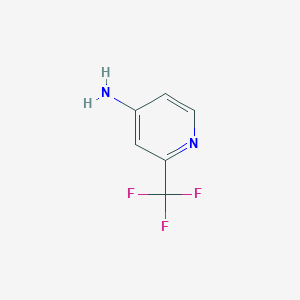
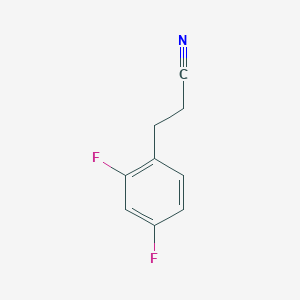
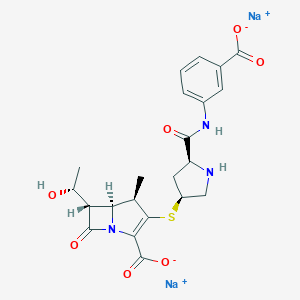
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
